molecular formula C11H9ClO4S B11850383 3-Ethyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride CAS No. 64703-19-1

3-Ethyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride

Cat. No.: B11850383
CAS No.: 64703-19-1
M. Wt: 272.70 g/mol
InChI Key: ABHRXKQGNHPADN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the chlorosulfonation of coumarin derivatives. One common method includes the reaction of coumarin with chlorosulfonic acid at 0°C for 30 minutes, yielding 2-oxo-2H-chromen-6-sulfonyl chloride in high purity . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group at the 3-position, resulting in the final product.

Industrial Production Methods

Industrial production methods for 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride often involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. This reactivity underlies its antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is unique due to the presence of the ethyl group at the 3-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .

Properties

CAS No.

64703-19-1

Molecular Formula

C11H9ClO4S

Molecular Weight

272.70 g/mol

IUPAC Name

3-ethyl-2-oxochromene-6-sulfonyl chloride

InChI

InChI=1S/C11H9ClO4S/c1-2-7-5-8-6-9(17(12,14)15)3-4-10(8)16-11(7)13/h3-6H,2H2,1H3

InChI Key

ABHRXKQGNHPADN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O

Origin of Product

United States

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